molecular formula C21H26N2O B5291168 N-(1-benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide

Cat. No.: B5291168
M. Wt: 322.4 g/mol
InChI Key: JXLUZRHFDQWQDX-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-7-5-6-10-19(17)15-21(24)22-20-11-13-23(14-12-20)16-18-8-3-2-4-9-18/h2-10,20H,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLUZRHFDQWQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The final step involves the reaction of the benzylated piperidine with 2-methylphenylacetic acid or its derivatives to form the acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or acetamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors in the body, leading to a physiological response.

    Enzymes: Inhibition or activation of enzymes, affecting metabolic pathways.

    Ion Channels: Modulation of ion channels, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-phenylacetamide
  • N-(1-benzylpiperidin-4-yl)-2-(4-methylphenyl)acetamide
  • N-(1-benzylpiperidin-4-yl)-2-(2-chlorophenyl)acetamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which may impart specific pharmacological properties or reactivity compared to its analogs.

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